Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
5-Methoxy-1H-indazole structure
상품 이름:5-Methoxy-1H-indazole
CAS 번호:94444-96-9
MF:C8H8N2O
메가와트:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860

5-Methoxy-1H-indazole 화학적 및 물리적 성질

이름 및 식별자

    • 5-Methoxy-1H-indazole
    • : 5-METHOXY-1H-INDAZOLE
    • 1H-INDAZOLE,5-METHOXY-
    • 5-Methoxy (1H)indazole
    • 5-Methoxyindazole
    • 1H-Indazole, 5-methoxy-
    • 2H-Indazole, 5-methoxy-
    • 5-methoxy-indazole
    • PubChem11084
    • GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • BCP27396
    • FCH857343
    • BDBM50099402
    • VI20055
    • PB32539
    • TRA0083056
    • OR110371
    • SY020404
    • BL004020
    • A
    • 5-Methoxy-1H-indazole (ACI)
    • 5-methoxy-1~{H}-indazole
    • MFCD07781657
    • SVT
    • J-517661
    • AKOS005146475
    • 94444-96-9
    • CS-D0861
    • SCHEMBL1141784
    • SS-6019
    • SCHEMBL18003378
    • CHEMBL15739
    • AC-29479
    • DTXSID20537722
    • DB-007066
    • MDL: MFCD07781657
    • 인치: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
    • InChIKey: GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • 미소: N1NC2C(=CC(=CC=2)OC)C=1

계산된 속성

  • 정밀분자량: 148.06400
  • 동위원소 질량: 148.063662883g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 140
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 37.9
  • 소수점 매개변수 계산 참조값(XlogP): 2.2

실험적 성질

  • 밀도: 1.244
  • 비등점: 312.5℃ at 760 mmHg
  • 플래시 포인트: 312.497 °C at 760 mmHg
  • 굴절률: 1.647
  • PSA: 37.91000
  • LogP: 1.57150

5-Methoxy-1H-indazole 보안 정보

5-Methoxy-1H-indazole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-Methoxy-1H-indazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Apollo Scientific
OR110371-250mg
5-Methoxy-1H-indazole
94444-96-9
250mg
£23.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-299858-250 mg
5-Methoxyindazole,
94444-96-9
250MG
¥1,053.00 2023-07-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0043-1g
5-Methoxy-1H-indazole
94444-96-9 96%
1g
¥524.64 2025-01-21
SHENG KE LU SI SHENG WU JI SHU
sc-299858A-1g
5-Methoxyindazole,
94444-96-9
1g
¥2106.00 2023-09-05
eNovation Chemicals LLC
D698123-1g
5-Methoxy-1H-indazole
94444-96-9 >97%
1g
$100 2023-09-02
BAI LING WEI Technology Co., Ltd.
127427-1G
5-Methoxy-1H-indazole, 97%
94444-96-9 97%
1G
¥ 203 2022-04-26
eNovation Chemicals LLC
D488311-50g
5-METHOXY-1H-INDAZOLE
94444-96-9 97%
50g
$1800 2024-06-05
Fluorochem
092863-1g
5-Methoxy-1H-indazole
94444-96-9 95%
1g
£36.00 2022-03-01
Fluorochem
092863-5g
5-Methoxy-1H-indazole
94444-96-9 95%
5g
£130.00 2022-03-01
eNovation Chemicals LLC
D387227-5g
5-Methoxy-1H-indazole
94444-96-9 97%
5g
$600 2024-05-24

5-Methoxy-1H-indazole 합성 방법

합성회로 1

반응 조건
참조
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine
Lukin, Kirill; Hsu, Margaret C.; Fernando, Dilinie; Leanna, M. Robert, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

합성회로 2

반응 조건
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine ,  Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ;  24 h
참조
Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst
Hunter, Cameron J.; Boyd, Michael J. ; May, Gregory D.; Fimognari, Robert, Journal of Organic Chemistry, 2020, 85(13), 8732-8739

합성회로 3

반응 조건
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
참조
Preparation of indazole and application of said indazole in synthesis of medicine
, China, , ,

합성회로 4

반응 조건
1.1 Reagents: Acetic anhydride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  1 h, -5 °C
1.4 Reagents: Water ;  10 min, 0 °C
1.5 Solvents: Toluene ;  1.5 h, rt → 80 °C
참조
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성회로 5

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water
1.2 Reagents: Triethylamine
참조
Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists
Vasudevan, Anil; Souers, Andrew J.; Freeman, Jennifer C.; Verzal, Mary K.; Gao, Ju; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297

합성회로 6

반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
참조
Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate
Crestey, Francois; Collot, Valerie; Stiebing, Silvia; Rault, Sylvain, Synthesis, 2006, (20), 3506-3514

합성회로 7

반응 조건
참조
Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO
Dell'erba, Carlo; Novi, Marino; Petrillo, Giovanni; Tavani, Cinzia, Phosphorus, 1993, 74(1-4), 409-10

합성회로 8

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  5 h, 120 °C
참조
A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates
Rekowski, Szymon P.; Kroener, Bettina K.; Kathuria, Deepika; Wani, Aabid A.; Chourasiya, Sumit S.; et al, Tetrahedron, 2021, 91,

합성회로 9

반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  rt; 3 h, rt
참조
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; Hallaq, Hasan Y.; Clarkson, Guy; Thompson, Andrew J.; Silvestri, Linda; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

합성회로 10

반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
참조
Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
참조
Product class 2: 1H- and 2H-indazoles
Stadlbauer, W., Science of Synthesis, 2002, 12, 227-324

합성회로 12

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ;  16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 100 °C
참조
A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones
Dubost, Emmanuelle; Stiebing, Silvia; Ferrary, Thibault; Cailly, Thomas; Fabis, Frederic; et al, Tetrahedron, 2014, 70(44), 8413-8418

합성회로 13

반응 조건
1.1 Reagents: Potassium acetate ,  18-Crown-6 Solvents: Chloroform
참조
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines
Arnautu, Anca; Collot, Valerie; Ros, Javier Calvo; Alayrac, Carole; Witulski, Bernhard; et al, Tetrahedron Letters, 2002, 43(15), 2695-2697

합성회로 14

반응 조건
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Ammonium tetrafluoroborate Solvents: Water ;  0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
참조
Discovery and SAR of spirochromane Akt inhibitors
Kallan, Nicholas C.; Spencer, Keith L.; Blake, James F.; Xu, Rui; Heizer, Justin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414

합성회로 15

반응 조건
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
1.2 Solvents: Water ;  rt
참조
Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles
Tang, Meng; Kong, Yuanfang; Chu, Bingjie; Feng, Dan, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939

합성회로 16

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
참조
Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts
Nie, Shu-Min; Zhang, Xu; Wang, Zhi-Xin; Su, Gui-Fa ; Pan, Cheng-Xue; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788

합성회로 17

반응 조건
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ;  3 h, reflux
참조
Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors
Du, Shijie; Li, Zhonghao; Tian, Zaimin; Xu, Lu, Heterocycles, 2018, 96(1), 74-85

5-Methoxy-1H-indazole Raw materials

5-Methoxy-1H-indazole Preparation Products

5-Methoxy-1H-indazole 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole
A15924
순결:99%/99%/99%/99%
재다:25.0g/50.0g/100.0g/250.0g
가격 ($):183.0/310.0/527.0/1055.0